molecular formula C16H18N2O2 B11171205 4-phenoxy-N-(pyridin-4-ylmethyl)butanamide

4-phenoxy-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B11171205
M. Wt: 270.33 g/mol
InChI Key: IHYNVNLNEVRLFU-UHFFFAOYSA-N
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Description

4-phenoxy-N-(pyridin-4-ylmethyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to a butanamide backbone, with a pyridin-4-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-N-(pyridin-4-ylmethyl)butanamide typically involves the reaction of 4-phenoxybutanoic acid with pyridin-4-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-phenoxy-N-(pyridin-4-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Scientific Research Applications

4-phenoxy-N-(pyridin-4-ylmethyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-phenoxy-N-(pyridin-4-ylmethyl)butanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The phenoxy and pyridinyl groups play a crucial role in its binding affinity and specificity. The compound may also influence signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-N-(pyridin-4-ylmethyl)butanamide
  • 2-phenoxy-N-(pyridin-4-ylmethyl)butanamide

Uniqueness

4-phenoxy-N-(pyridin-4-ylmethyl)butanamide is unique due to the presence of both phenoxy and pyridinyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

4-phenoxy-N-(pyridin-4-ylmethyl)butanamide

InChI

InChI=1S/C16H18N2O2/c19-16(18-13-14-8-10-17-11-9-14)7-4-12-20-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-13H2,(H,18,19)

InChI Key

IHYNVNLNEVRLFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NCC2=CC=NC=C2

Origin of Product

United States

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